molecular formula C22H36N4O5 B1662331 シペマスタット CAS No. 190648-49-8

シペマスタット

カタログ番号: B1662331
CAS番号: 190648-49-8
分子量: 436.5 g/mol
InChIキー: GFUITADOEPNRML-SJORKVTESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

    化学: マトリックスメタロプロテアーゼの阻害を研究するためのツールとして使用されます。

    生物学: 細胞外マトリックスの分解の調節における役割が調査されています。

    医学: コラーゲナーゼ活性を阻害する能力から、関節リウマチや変形性関節症などの疾患に対する治療薬として検討されています。

    産業: 抗関節炎薬やその他の医薬品開発における潜在的な用途

作用機序

シペマスタットは、MMP-1、MMP-8、MMP-13などのマトリックスメタロプロテアーゼを選択的に阻害することにより、その効果を発揮します。これらの酵素は、コラーゲンやその他の細胞外マトリックス成分の分解に関与しています。 シペマスタットはこれらの酵素を阻害することにより、軟骨や骨の分解を防ぎ、関節炎などの疾患における炎症と組織損傷を軽減します .

将来の方向性

Cipemastat is currently being developed by Roche as a potential treatment for arthritis . The future directions for this drug will likely depend on the results of ongoing research and clinical trials.

生化学分析

Biochemical Properties

Cipemastat plays a significant role in biochemical reactions by inhibiting matrix metalloproteinases (MMPs), particularly MMP-1, MMP-8, and MMP-13 . These enzymes are involved in the degradation of extracellular matrix components such as collagen. Cipemastat’s inhibition of these enzymes prevents the breakdown of collagen, thereby protecting cartilage and bone from degradation . The compound interacts with the active sites of these enzymes, forming a stable complex that inhibits their activity .

Cellular Effects

Cipemastat affects various types of cells and cellular processes. In particular, it has been shown to inhibit the degradation of cartilage in vitro by preventing the breakdown of collagen . This inhibition is not mediated by a cytotoxic action on explant chondrocytes, indicating that Cipemastat does not harm the cells directly . Additionally, Cipemastat influences cell signaling pathways by inhibiting MMPs, which are involved in the regulation of various cellular processes, including cell migration, proliferation, and apoptosis .

Molecular Mechanism

At the molecular level, Cipemastat exerts its effects by binding to the active sites of MMPs, particularly MMP-1, MMP-8, and MMP-13 . This binding inhibits the enzymatic activity of MMPs, preventing them from degrading collagen and other extracellular matrix components . Cipemastat’s inhibition of MMPs also affects gene expression by modulating the activity of transcription factors involved in the regulation of MMP expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cipemastat have been observed to change over time. Cipemastat has been shown to inhibit cartilage degradation in vitro in a concentration-dependent manner . The stability and degradation of Cipemastat in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies . These studies indicate that Cipemastat can effectively inhibit cartilage degradation over extended periods .

Dosage Effects in Animal Models

The effects of Cipemastat vary with different dosages in animal models. In studies involving rats and rabbits, Cipemastat has been shown to inhibit cartilage destruction and prevent structural joint damage at various dosages . At high doses, Cipemastat has been associated with adverse effects, including increased frequency and volume of cavitary disease in a murine model of cavitary tuberculosis . These findings suggest that while Cipemastat is effective at inhibiting cartilage degradation, its dosage must be carefully controlled to avoid adverse effects .

Metabolic Pathways

Cipemastat is involved in metabolic pathways related to the inhibition of MMPs. It interacts with enzymes such as MMP-1, MMP-8, and MMP-13, inhibiting their activity and preventing the breakdown of collagen . Cipemastat’s inhibition of these enzymes affects metabolic flux and metabolite levels by preventing the degradation of extracellular matrix components .

Transport and Distribution

Cipemastat is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its distribution is influenced by its binding to MMPs, which are present in various tissues, including cartilage and bone . Cipemastat’s localization and accumulation within these tissues are crucial for its effectiveness in inhibiting cartilage degradation .

Subcellular Localization

The subcellular localization of Cipemastat is primarily within the extracellular matrix, where it interacts with MMPs to inhibit their activity . Cipemastat’s activity and function are influenced by its localization within the extracellular matrix, as this is where MMPs are most active . The compound’s targeting signals and post-translational modifications that direct it to specific compartments or organelles have not been extensively studied .

準備方法

合成経路と反応条件

シペマスタットは、その阻害活性に不可欠なヒドロキサム酸官能基の形成を含む多段階プロセスによって合成されます。合成経路には一般的に以下のステップが含まれます。

工業生産方法

シペマスタットの工業生産は、同様の合成経路に従いますが、より大量に対応するためにスケールアップされています。このプロセスには、収率を最大化し、不純物を最小限に抑えるために反応条件の最適化が含まれます。 最終生成物が医薬品規格を満たすように、高度な精製技術が用いられます .

化学反応の分析

反応の種類

シペマスタットは、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、ヒドロキサム酸基の酸化はニトロソ化合物の形成につながる可能性があり、一方、還元はアミンを生成する可能性があります .

類似化合物との比較

類似化合物

シペマスタットの独自性

シペマスタットは、MMP-1、MMP-8、MMP-13に対する高い選択性においてユニークであり、コラーゲナーゼ活性の標的化に特に効果的です。 この選択性により、標的外効果の可能性が減少し、コラーゲン分解が過剰な疾患に対する治療の可能性が高まります .

特性

IUPAC Name

(2R,3R)-3-(cyclopentylmethyl)-N-hydroxy-4-oxo-4-piperidin-1-yl-2-[(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O5/c1-22(2)20(29)26(21(30)24(22)3)14-17(18(27)23-31)16(13-15-9-5-6-10-15)19(28)25-11-7-4-8-12-25/h15-17,31H,4-14H2,1-3H3,(H,23,27)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUITADOEPNRML-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1C)CC(C(CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)N(C(=O)N1C)C[C@@H]([C@@H](CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10897569
Record name Cipemastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190648-49-8
Record name Trocade
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190648-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cipemastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190648498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cipemastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIPEMASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02HQ4TYQ60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cipemastat
Reactant of Route 2
Cipemastat
Reactant of Route 3
Cipemastat
Reactant of Route 4
Cipemastat
Reactant of Route 5
Cipemastat
Reactant of Route 6
Reactant of Route 6
Cipemastat
Customer
Q & A

Q1: How does Cipemastat interact with its target and what are the downstream effects?

A: Cipemastat (Ro 32-3555) is a potent inhibitor of matrix metalloproteinases (MMPs), specifically targeting collagenases (MMP-1, -8, and -13) and gelatinase B (MMP-9) []. MMPs are enzymes that degrade extracellular matrix components, playing crucial roles in various physiological and pathological processes, including tissue remodeling, inflammation, and tumor metastasis. By inhibiting MMP activity, Cipemastat can modulate these processes. For instance, in experimental pneumococcal meningitis, Cipemastat reduced hippocampal apoptosis and cortical injury, potentially by decreasing MMP-mediated breakdown of the blood-brain barrier and reducing inflammation [].

Q2: What are the structural characteristics of Cipemastat?

A2: Unfortunately, the provided abstracts don't disclose the detailed molecular formula, weight, or spectroscopic data for Cipemastat. Further research in chemical databases or literature focusing on the compound's chemical synthesis would be necessary to obtain this information.

Q3: Has Cipemastat demonstrated efficacy in preclinical models of disease?

A: Yes, Cipemastat has shown promising results in several preclinical disease models. In a murine model of cavitary tuberculosis, although paradoxically increasing the frequency of cavitation, it reduced mortality rates and brain injury in experimental pneumococcal meningitis [, ]. Additionally, Cipemastat significantly enhanced uterine contraction in pregnant rats by inhibiting MMP-2 and MMP-9, suggesting a potential role in regulating myometrial contractility during pregnancy [].

Q4: Are there concerns about the use of Cipemastat in tuberculosis treatment?

A: Research using a murine model of cavitary tuberculosis found that Cipemastat treatment unexpectedly worsened pathology, increasing cavitation frequency, immunopathology, and mortality []. This highlights the complex role of MMPs in host defense against tuberculosis and suggests that MMP inhibition may have detrimental effects in this context. Further research is needed to fully elucidate the role of MMPs in tuberculosis and to determine the safety and efficacy of MMP inhibitors like Cipemastat as potential adjunctive treatments.

Q5: Are there alternative strategies to target MMPs besides direct inhibition with compounds like Cipemastat?

A: Yes, research has identified alternative strategies to modulate MMP activity beyond direct inhibition. One study demonstrated that tumor cell density regulates MMP expression through the synergistic signaling of Interleukin 6 (IL-6) and Interleukin 8 (IL-8) []. By simultaneously inhibiting IL-6 and IL-8 receptors using Tocilizumab and Reparixin, researchers observed decreased MMP expression and reduced metastasis in mouse xenograft models []. This suggests that targeting upstream signaling pathways regulating MMP expression could be a viable alternative to direct MMP inhibition.

Q6: What analytical techniques were employed in the study of Cipemastat?

A6: The provided abstracts mention various analytical techniques used in Cipemastat research. These include:

  • Radiolabeling: Synthesis of carbon-14 labeled and deuterated Cipemastat for measurement in biological fluids [].
  • Isometric Contraction Measurement: Assessing the effect of Cipemastat on myometrial contractility in rat uteri [].
  • RT-PCR, Western Blot, and Gelatin Zymography: Measuring MMP expression and activity in various tissues [, ].
  • Histomorphometry: Assessing hippocampal apoptosis and cortical necrosis in brain tissue [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。